molecular formula C16H20BrNO2 B587051 (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide CAS No. 1246820-28-9

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

Cat. No.: B587051
CAS No.: 1246820-28-9
M. Wt: 338.245
InChI Key: WWFFHGDWYBLXHO-NSHDSACASA-N
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Description

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide ( 1246820-28-9) is a chiral organic compound with the molecular formula C 16 H 20 BrNO 2 . This high-purity (99%) reagent is specifically designed for research and development applications, strictly for professional, laboratory, and industrial manufacturing use. It is not intended for personal, medical, or consumer use. This compound is a key chiral synthetic intermediate in the preparation of more complex bioactive molecules. Its structure, featuring an allyloxy group and a bromo substituent on an indane core, makes it a versatile building block for medicinal chemistry and pharmaceutical synthesis. The stereochemistry of the molecule is defined as the (S)-enantiomer, which is often critical for achieving specific biological activity, as chirality can significantly influence a compound's interaction with biological targets . Researchers utilize such chiral intermediates in the discovery and development of new therapeutic agents. Applications: This product is offered as a high-quality building block for chemical synthesis and is For Research Use Only (RUO). It is strictly prohibited for use in humans, animals, or for any diagnostic, therapeutic, or consumer applications.

Properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-3-16(19)18-8-7-11-5-6-12-9-14(17)15(20-4-2)10-13(11)12/h4,9-11H,2-3,5-8H2,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFFHGDWYBLXHO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at the 5-Position

Bromination is typically achieved via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS). For example, 6-allyloxy-2,3-dihydro-1H-inden-1-one undergoes regioselective bromination at the 5-position using NBS in dichloromethane under radical initiation. The reaction’s selectivity for the 5-position is attributed to the electron-donating effect of the allyloxy group at C6, which directs electrophiles to the para position.

Allyloxy Group Installation at C6

The allyloxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction. In one approach, 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one reacts with allyl bromide in the presence of potassium carbonate in acetone, yielding 6-allyloxy-5-bromo-2,3-dihydro-1H-inden-1-one . The Mitsunobu reaction, using triphenylphosphine and diethyl azodicarboxylate (DEAD), offers higher yields (78–85%) by avoiding racemization at stereogenic centers.

Side-Chain Introduction: Ethylpropanamide Group

The ethylpropanamide side chain is appended through a multi-step sequence involving reductive amination and acylation.

Reductive Amination for Ethylamine Linkage

6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-one is converted to its corresponding amine via reductive amination. Treatment with ethylamine and sodium cyanoborohydride in methanol at 25°C for 12 hours yields N-[2-(6-allyloxy-5-bromo-2,3-dihydro-1H-inden-1-yl)ethyl]amine . This step requires careful pH control (pH 6–7) to minimize side reactions.

Acylation with Propanoyl Chloride

The amine intermediate undergoes acylation with propanoyl chloride in dichloromethane and triethylamine at 0°C to room temperature. This step achieves near-quantitative conversion (>95%) to N-[2-(6-allyloxy-5-bromo-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide .

Stereochemical Control: Achieving (S)-Configuration

The (S)-configuration at the inden-1-yl position is critical for biological activity. Two primary strategies are employed:

Chiral Resolution via Diastereomeric Salts

Racemic N-[2-(6-allyloxy-5-bromo-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide is resolved using chiral acids such as (R)-mandelic acid. The diastereomeric salts are crystallized from ethanol, yielding the (S)-enantiomer with >99% enantiomeric excess (ee).

Asymmetric Hydrogenation

A catalytic asymmetric hydrogenation approach uses a ruthenium-BINAP complex to reduce the ketone precursor 6-allyloxy-5-bromo-2,3-dihydro-1H-inden-1-one to the (S)-alcohol, which is subsequently converted to the target compound. This method achieves 92–94% ee but requires high-pressure hydrogenation equipment.

Optimized Synthetic Routes

The table below summarizes key reaction conditions and yields from representative protocols:

StepReagents/ConditionsYield (%)Purity (%)Source
BrominationNBS, AIBN, CH₂Cl₂, 40°C, 6h8598
Allyloxy InstallationAllyl bromide, K₂CO₃, acetone, reflux, 8h7895
Reductive AminationEthylamine, NaBH₃CN, MeOH, 25°C, 12h9197
AcylationPropanoyl chloride, Et₃N, CH₂Cl₂, 0°C→RT, 2h9599
Chiral Resolution(R)-Mandelic acid, ethanol, recrystallization42>99 ee

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at C4 or C7 positions is minimized by using bulky directing groups or low-temperature conditions.

Racemization During Acylation

Proton scavengers like Hünig’s base (DIPEA) suppress racemization during the acylation step, preserving stereochemical integrity.

Scalability of Asymmetric Hydrogenation

While asymmetric hydrogenation offers high ee, scalability issues are addressed by switching to immobilized catalysts or flow chemistry systems.

Analytical Characterization

Critical analytical data for the final compound include:

  • HRMS (ESI+): m/z calcd for C₁₆H₂₀BrNO₂ [M+H]⁺: 338.24; found: 338.23.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.9 Hz, 1H, ArH), 6.82 (d, J = 8.9 Hz, 1H, ArH), 5.95 (m, 1H, CH₂CHCH₂), 5.32 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.23 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.58 (d, J = 5.6 Hz, 2H, OCH₂CHCH₂), 3.48 (q, J = 6.4 Hz, 2H, NHCH₂), 2.92 (t, J = 6.4 Hz, 2H, CH₂CO), 2.35–2.28 (m, 2H, inden-CH₂), 2.18–2.10 (m, 2H, inden-CH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₃) .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: De-brominated indene derivatives

    Substitution: Substituted indene derivatives

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide may exhibit anticonvulsant properties. For instance, similar compounds have shown efficacy in various animal models of epilepsy, suggesting that this compound could be explored for its potential in treating seizure disorders .

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Research into related compounds has revealed cytotoxic effects against mammalian cancer cell lines. This opens avenues for exploring this compound as a candidate for further development in cancer treatment protocols .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • Diels–Alder Reactions : The compound may act as a dienophile due to the presence of the allyloxy group.
  • Friedel–Crafts Reactions : The bromine atom can facilitate electrophilic aromatic substitutions, making it useful in synthesizing more complex organic molecules .

Material Science

The compound's physical properties suggest potential applications in material science. Its solubility profile indicates that it can be used as a precursor for developing new materials or coatings that require specific chemical interactions or stability under varying conditions.

Case Study 1: Anticonvulsant Screening

In a study evaluating the anticonvulsant potential of related compounds, researchers found that certain derivatives exhibited significant protection against seizures induced by pentylenetetrazole (PTZ) in mice. The findings suggest that modifications to the structure of this compound could enhance its efficacy as an anticonvulsant agent .

Case Study 2: Cytotoxicity Evaluation

Research focusing on the cytotoxic effects of similar compounds demonstrated their ability to inhibit protein synthesis in cancer cells effectively. This mechanism of action could be explored further with this compound to establish its role in cancer therapy .

Mechanism of Action

The mechanism of action of (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Key Observations :

  • Allyloxy vs.
  • Benzyloxy vs. Hydroxy : The benzyloxy analog’s higher LogP suggests superior lipid bilayer interaction, whereas the hydroxy variant’s polarity favors solubility.

Analytical Methods

  • NMR and MS : Used to confirm stereochemistry and purity (e.g., ¹H-NMR δ 10.28 ppm for amide protons) .
  • HPLC : Employed for impurity profiling, as referenced in pharmacopeial standards .
  • X-ray Crystallography : SHELX programs () may resolve crystal structures for stereochemical validation .

Biological Activity

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Before delving into biological activity, it is essential to understand the chemical properties of this compound:

PropertyValue
Molecular FormulaC16H20BrNO2
Molecular Weight338.24 g/mol
Boiling Point468.7 ± 45.0 °C
Density1.284 ± 0.06 g/cm³
SolubilityChloroform, DCM, Ethyl Acetate, Methanol
pKa16.32 ± 0.46

The biological activity of this compound has been investigated in various studies, focusing on its mechanism of action and therapeutic potential.

  • Anticonvulsant Activity : Recent studies suggest that compounds with similar structures exhibit broad-spectrum antiseizure activity. For instance, related compounds have demonstrated efficacy in various in vivo mouse seizure models (e.g., maximal electroshock and pentylenetetrazol models) by acting as positive allosteric modulators of the glutamate transporter EAAT2 .
  • Neuroprotective Effects : The compound's potential neuroprotective effects have been highlighted in studies where it showed enhancement of glutamate uptake in primary glial cultures, indicating a possible role in mitigating excitotoxicity associated with neurodegenerative conditions .

Case Studies and Research Findings

Several case studies have focused on the biological implications of this compound:

  • Study on Neurotoxicity : A study examining the neurotoxic effects of structurally similar compounds found that they could mitigate neuronal damage induced by oxidative stress, suggesting that this compound may also possess neuroprotective properties.
  • Pharmacokinetic Profiles : Pharmacokinetic studies indicated favorable absorption and distribution characteristics for related compounds, which may apply to this compound as well .

Toxicological Profile

The safety profile of this compound has yet to be fully characterized. However, preliminary assessments suggest low off-target activity and minimal adverse effects in tested animal models .

Q & A

Q. What are the key synthetic routes for (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves sequential functionalization of the indene core. Critical steps include bromination at the 5-position, allyloxy group introduction, and amide coupling. Reaction conditions such as temperature (e.g., 0–60°C for bromination), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and catalyst selection (e.g., palladium for cross-couplings) significantly influence yield and purity. For instance, incomplete bromination due to suboptimal stoichiometry can lead to byproducts, requiring purification via column chromatography . Intermediate stability must also be monitored, as allyloxy groups may undergo hydrolysis under acidic conditions .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination (e.g., absence of di-substituted bromo byproducts) and stereochemical integrity of the (S)-configuration.
  • HPLC-MS : Validates purity (>95%) and detects trace intermediates (e.g., unreacted allyloxy precursors).
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, essential for structure-activity relationship (SAR) studies .
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence the compound’s biological activity, and what evidence supports this?

The bromine atom enhances electrophilic character, facilitating interactions with nucleophilic residues in target proteins (e.g., cysteine in enzyme active sites). Comparative studies of analogs show a 10-fold increase in inhibitory potency against kinase X when bromine is present versus chloro or methyl substituents. This aligns with molecular docking simulations showing stronger halogen bonding (2.9 Å vs. 3.4 Å for Cl) . However, bromine’s steric bulk may reduce solubility, necessitating formulation optimization .

Q. What computational methods predict the compound’s interactions with biological targets, and how do they align with experimental data?

  • Molecular Dynamics (MD) Simulations : Reveal stable binding conformations with G-protein-coupled receptors (GPCRs), validated by mutagenesis studies (e.g., Kd = 12 nM predicted vs. 15 nM experimental).
  • Density Functional Theory (DFT) : Calculates electron distribution at the bromine site, correlating with observed reactivity in electrophilic substitution assays .
  • Machine Learning (ML) : Trained on kinase inhibition datasets, ML models predict off-target effects (e.g., 85% accuracy in identifying PDE4 inhibition) .

Q. How can researchers resolve contradictions in pharmacological data across different studies involving this compound?

Discrepancies in IC50 values (e.g., 50 nM vs. 200 nM) often arise from assay variability (e.g., cell line differences, ATP concentration in kinase assays). Standardization strategies include:

  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Metabolic Stability Checks : Rule out false positives due to cytochrome P450-mediated degradation .
  • Batch-to-Batch Purity Analysis : HPLC-MS ensures consistent impurity profiles (e.g., <0.5% de-bromo byproduct) .

Q. What strategies optimize multi-step synthesis to address intermediate instability?

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl intermediates during bromination.
  • Low-Temperature Quenching : Prevents allyloxy group decomposition post-coupling.
  • In Situ Monitoring : ReactIR tracks reaction progression, minimizing over-bromination .
  • Flow Chemistry : Enhances reproducibility for air-sensitive steps (e.g., Grignard additions) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) with computational models to validate conformational preferences .
  • SAR Refinement : Synthesize derivatives with systematic substituent variations (e.g., -Br, -Cl, -CF3) and profile via high-throughput screening .

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